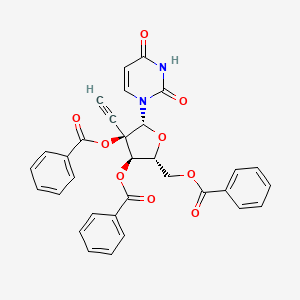

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate

Description

The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate (hereafter referred to as Compound A) is a nucleoside analogue characterized by:

- A tetrahydrofuran core with stereospecific substitutions at C2, C3, C4, and C3.

- A benzoyl-protected hydroxyl group at C5 (via (benzoyloxy)methyl).

- A dihydropyrimidinone (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) moiety at C2.

- Dibenzoate ester groups at C3 and C4, enhancing lipophilicity .

This structure positions Compound A as a candidate for antiviral or anticancer applications, leveraging its nucleoside-like framework and protective groups for targeted delivery .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O9/c1-2-32(43-29(38)23-16-10-5-11-17-23)26(42-28(37)22-14-8-4-9-15-22)24(20-40-27(36)21-12-6-3-7-13-21)41-30(32)34-19-18-25(35)33-31(34)39/h1,3-19,24,26,30H,20H2,(H,33,35,39)/t24-,26-,30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFFXROOODBANA-YJDNVBHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure and the presence of multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 462.45 g/mol. The structure features a tetrahydrofuran core substituted with a benzoyloxy group and a pyrimidine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₇ |

| Molecular Weight | 462.45 g/mol |

| CAS Number | 1443997-55-4 |

| Purity | Research Grade |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the pyrimidine moiety plays a significant role in inhibiting specific enzymes involved in nucleic acid synthesis. This inhibition can lead to antiviral effects, particularly against RNA viruses.

Antiviral Activity

A study evaluating the antiviral properties of related compounds found that derivatives of 2,4-dioxopyrimidine exhibited significant inhibition against viral replication in vitro. The mechanism involves interference with viral RNA polymerases, which are essential for viral genome replication .

Cytotoxicity and Selectivity

In vitro assays have shown that (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of the compound in malignant versus non-malignant cells .

Case Studies

-

Study on Antiviral Efficacy :

- Objective : To assess the efficacy of the compound against Hepatitis C virus (HCV).

- Methodology : The compound was tested in HCV-infected hepatocyte cultures.

- Results : Significant reduction in viral load was observed at concentrations above 10 µM with minimal cytotoxic effects noted at similar concentrations .

-

Cancer Cell Line Testing :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assays were performed to determine cell viability post-treatment.

- Results : The compound demonstrated IC50 values in the low micromolar range (around 5 µM), indicating potent cytotoxicity against cancer cells while having an IC50 above 50 µM for normal fibroblasts .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. The specific structure of this compound suggests potential efficacy against viral infections by targeting viral polymerases. For instance, similar compounds have been investigated for their ability to inhibit Hepatitis C virus (HCV) replication. The incorporation of the benzoyloxy and ethynyl groups enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability .

Anticancer Properties

The 2,4-dioxo-3,4-dihydropyrimidinyl moiety is known for its role in inhibiting cancer cell proliferation. Studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines. This compound's ability to interact with DNA or RNA synthesis pathways may provide a mechanism for its anticancer effects .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes involved in nucleic acid metabolism. This characteristic is crucial in drug design for conditions like viral infections and cancer where nucleic acid synthesis is upregulated .

Case Studies

Comparison with Similar Compounds

Structural Modifications

Table 1: Key Structural Differences

Key Observations :

- C3 Substituents : The ethynyl group in Compound A distinguishes it from methyl () or hydroxy/methyl () analogues. Ethynyl groups enhance metabolic stability and enable bioorthogonal reactions for targeted drug delivery .

- Pyrimidine Modifications : Sofosbuvir () and CAS 863329-64-0 () incorporate fluorine or benzamido groups, respectively, to optimize binding to viral polymerases or DNA.

- Protective Groups : Dibenzoate esters in Compound A improve cellular uptake but may require enzymatic cleavage for activation, unlike phosphoramidate prodrugs in Sofosbuvir .

Spectral and Physical Properties

Table 2: Spectral Data Comparison

Notes:

- Ethynyl protons in Compound A appear as a singlet (δ ~2.5 ppm), absent in methyl-substituted analogues.

- Benzoyl groups dominate UV spectra (λmax ~230 nm), useful for HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.